molecular formula C14H21ClN4O5S B2376185 4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride CAS No. 1803599-39-4

4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride

Cat. No.: B2376185
CAS No.: 1803599-39-4
M. Wt: 392.86
InChI Key: STPLJKMZJPSCAD-UHFFFAOYSA-N
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Description

4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride is a chemical compound with the molecular formula C14H21ClN4O5S and a molecular weight of 392.86 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride typically involves the following steps:

    Nitration: The nitration of a suitable aromatic precursor to introduce the nitro group.

    Piperazine Substitution:

    Sulfonylation: The addition of the sulfonyl group to the aromatic ring.

    Morpholine Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine or morpholine rings .

Scientific Research Applications

4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine and morpholine rings can also interact with various biological targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride is unique due to its combination of a nitro group, piperazine ring, sulfonyl group, and morpholine ring. This unique structure imparts specific chemical and biological properties that make it valuable in various research fields .

Properties

IUPAC Name

4-(3-nitro-4-piperazin-1-ylphenyl)sulfonylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O5S.ClH/c19-18(20)14-11-12(24(21,22)17-7-9-23-10-8-17)1-2-13(14)16-5-3-15-4-6-16;/h1-2,11,15H,3-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPLJKMZJPSCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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